[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate
Description
[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate is a carbamate derivative featuring a Z-configured imino group at the 3-position of a 2-oxo-1-phenylindole scaffold. Its structure combines a phenyl-substituted indole core with an ethylcarbamate moiety, which may influence solubility, metabolic stability, and biological activity.
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-18-17(22)23-19-15-13-10-6-7-11-14(13)20(16(15)21)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,22)/b19-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWGPJFFHTBTR-CYVLTUHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-oxo-1-phenylindole with ethyl isocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or indole derivatives.
Scientific Research Applications
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound is compared to three key analogs (Table 1):
Table 1: Structural Comparison of [(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] N-Ethylcarbamate and Analogs
Key Observations :
- The ethyl group in the target compound offers a balance between hydrophobicity and metabolic stability compared to bulkier aryl substituents (e.g., 2,6-dimethylphenyl), which may hinder solubility .
- The Z-configuration is conserved across analogs, critical for maintaining planar geometry and binding affinity in biological systems .
- The piperidine-containing analog () diverges significantly, with a flexible aliphatic chain that could enhance blood-brain barrier penetration but reduce target specificity .
Biological Activity
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate is a compound that has recently drawn attention for its potential biological activities. Structurally, it features an indole moiety and a carbamate group, which are known to influence various biological processes. This article aims to explore the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
The unique structure of this compound suggests several biochemical interactions:
- Enzyme Interactions : It is hypothesized that the compound may inhibit or activate specific enzymes due to the presence of the indole and carbamate groups. This interaction could lead to alterations in metabolic pathways.
- Cell Signaling : The compound may influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.
Cellular Effects
Research indicates that this compound can impact various cellular functions:
- Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties.
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in malignant cells, which is a crucial mechanism for cancer treatment.
Molecular Mechanisms
The exact molecular mechanisms through which this compound exerts its effects are still under investigation. Potential mechanisms include:
- Binding Interactions : The compound may bind to specific biomolecules, altering their function.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in preliminary studies, suggesting a role in transcriptional regulation.
Case Studies
Recent studies have evaluated the biological activity of this compound in vitro and in vivo:
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | Inhibition of cell growth and induction of apoptosis observed. |
| In Vivo | Murine Models | Reduced tumor size and improved survival rates in treated groups compared to controls. |
Dosage Effects
Dosage studies are crucial for understanding the therapeutic window and potential toxicity of this compound. Initial findings indicate:
- Threshold Effects : Low doses exhibit significant biological activity with minimal toxicity.
- Toxicity at High Doses : Higher concentrations may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
